2-hydroxy-4-methyl-2H-furan-5-one
Overview
Description
2-hydroxy-4-methyl-2H-furan-5-one is a natural product found in Litsea verticillata with data available.
Mechanism of Action
Target of Action
This compound is a furanone, a class of organic compounds that are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Furanones, in general, are known to undergo various chemical reactions, including oxidation and 1,3-dipolar cycloaddition . These reactions could potentially lead to changes in the structure and function of the compound’s targets.
Biochemical Pathways
For instance, 2-furanone exists in equilibrium with the tautomer 2-hydroxy furan, serving as an intermediate in the interconversion between the β- and α-furanones .
Result of Action
Furanones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-hydroxy-4-methyl-2H-furan-5-one plays a significant role in biochemical reactions, particularly in the flavor biosynthesis of strawberries. It is synthesized by strawberry tissue cultures derived from a cultivated species (Fragaria × ananassa) after treatment with Methylobacterium extorquens . The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes the oxidation of lactaldehyde to this compound. This interaction is crucial for the bioconversion of lactaldehyde to the furanone compound, contributing to the characteristic flavor of strawberries .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving strawberry tissue cultures, the compound was found to enhance the biosynthesis of flavor compounds, indicating its role in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways and gene expression, particularly those involved in the metabolic pathways of flavor biosynthesis. The presence of this compound in cells can lead to increased production of other flavor compounds, thereby influencing the overall metabolic activity of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to lactaldehyde dehydrogenase, facilitating the oxidation of lactaldehyde to this compound . This binding interaction is essential for the compound’s role in flavor biosynthesis. Additionally, this compound may act as an enzyme inhibitor or activator, influencing the activity of other enzymes involved in metabolic pathways. Changes in gene expression related to flavor biosynthesis have also been observed in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound may occur, leading to changes in its effectiveness in flavor biosynthesis. Long-term studies have shown that the presence of this compound can lead to sustained enhancement of flavor compound production in strawberry tissue cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance flavor biosynthesis without any adverse effects . At higher doses, toxic or adverse effects may be observed, including potential mutagenicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to flavor biosynthesis. The compound interacts with enzymes such as lactaldehyde dehydrogenase, which catalyzes its formation from lactaldehyde . Additionally, it may influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the cells. The presence of this compound can lead to increased production of other flavor compounds, further enhancing its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are essential for its role in flavor biosynthesis, as they ensure that the compound reaches the necessary sites of action within the cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria. The subcellular localization of this compound is crucial for its role in flavor biosynthesis, as it ensures that the compound interacts with the necessary enzymes and biomolecules within the cells .
Properties
IUPAC Name |
2-hydroxy-4-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZYPQNJWENRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415048 | |
Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-23-7 | |
Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-3-methyl-2(5H)-furanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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